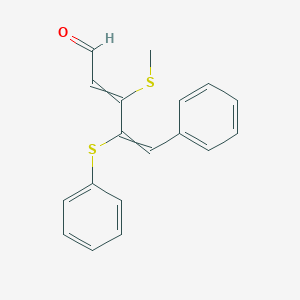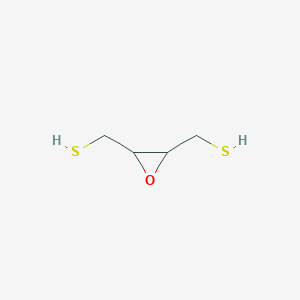
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal is an organic compound characterized by the presence of both phenyl and sulfanyl groups attached to a penta-2,4-dienal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal typically involves the condensation of appropriate aldehydes and thiols under controlled conditions. One common method involves the reaction of 4-phenylthio-2-butenal with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl and sulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal exerts its effects involves interactions with various molecular targets. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the conjugated dienal structure allows for interactions with nucleophilic sites in biological molecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-penta-2,4-dienal: Lacks the sulfanyl groups, making it less reactive in certain chemical reactions.
(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal: Contains a dimethylamino group instead of sulfanyl groups, leading to different chemical and biological properties.
Uniqueness
3-(Methylsulfanyl)-5-phenyl-4-(phenylsulfanyl)penta-2,4-dienal is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
647010-33-1 |
|---|---|
Molecular Formula |
C18H16OS2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3-methylsulfanyl-5-phenyl-4-phenylsulfanylpenta-2,4-dienal |
InChI |
InChI=1S/C18H16OS2/c1-20-17(12-13-19)18(14-15-8-4-2-5-9-15)21-16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
ASQDZARVBWDZRA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC=O)C(=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)

